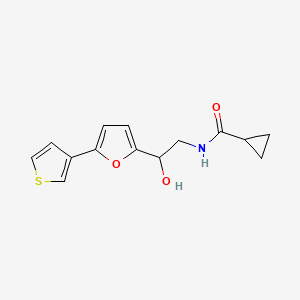

N-((1-(3,4-二氟苯基)-1H-四唑-5-基)甲基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

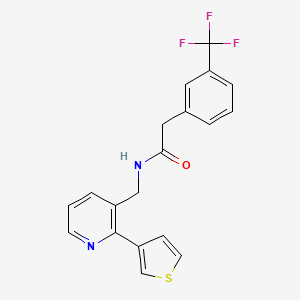

The synthesis of novel polyfluoro substituted pyrazoline type sulfonamides, which include the compound N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, involves the combination of sulfonamide and pyrazoline pharmacophores. These pharmacophores are known for their wide range of bioactivities, which makes them attractive targets in drug design. The synthesis process is detailed through comprehensive structure elucidation using various NMR techniques (1H, 13C, 19F), DEPT 90-135, 1H-1H COSY, 1H-13C HMQC, HMBC, and HRMS spectra. The presence of fluorine atoms in the structure significantly affects the chemical shifts and splitting patterns of the protons and carbons, leading to unique splitting patterns for the fluorinated compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the target compound, is characterized by the presence of difluorophenyl and tetrazolyl groups attached to a sulfonamide moiety. The fluorine atoms contribute to the unique electronic properties of the molecule, as evidenced by the NMR data. The tetrazolyl group is a common bioisostere for carboxylate in drug design, which may contribute to the compound's bioactivity .

Chemical Reactions Analysis

The chemical reactivity of N-sulfonylalkylamines, which are precursors to the target compound, is explored through their reactions with ynamines. These reactions primarily yield 2H-1,2-thiazete 1,1-dioxides. However, these products are generally unstable and can undergo electrocyclic ring opening to form highly reactive amidinosulfenes, which can further transform into various heterocyclic compounds depending on the substituents present. This reactivity is crucial for the synthesis of diverse sulfonamide-based heterocycles, which can be further functionalized to enhance their pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are influenced by the presence of the difluorophenyl and tetrazolyl groups. The fluorine atoms are likely to increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The tetrazolyl group, being a bioisostere for carboxylate, may also impact the compound's acidity and ability to form hydrogen bonds, which are important for its interaction with biological targets. The NMR data provides insight into the electronic environment of the molecule, which is essential for understanding its reactivity and binding properties .

科学研究应用

合成和抗菌评价

N-((1-(3,4-二氟苯基)-1H-四唑-5-基)甲基)丙烷-1-磺酰胺属于一类更广泛的化合物,用于探索其潜在的生物活性,包括抗菌性质。一项研究详细介绍了新型功能化N-磺酸盐的合成,包括这种化合物,展示了其在开发新型抗菌剂中的相关性。合成的化合物被评估其对革兰氏阳性和阴性细菌以及真菌的活性,显示出不同程度的有效性。这项研究强调了该化合物在药物化学和药物开发中的应用,特别是在应对抗菌耐药性方面(Fadda, El-Mekawy, & AbdelAal, 2016)。

催化和合成方法

另一个研究领域涉及使用相关磺酰胺化合物作为化学合成中的催化剂。例如,一种Brønsted酸性特定任务离子液体被用作合成14-烷基或芳基-14H-二苯并[a,j]萘酮的催化剂,展示了磺酰胺衍生物在促进化学反应中的实用性。这项特定研究突出了N-((1-(3,4-二氟苯基)-1H-四唑-5-基)甲基)丙烷-1-磺酰胺在催化中的潜力,提供了高效、高产率的合成方法,这些方法可能有益于各种化学制造过程(Gong et al., 2009)。

燃料电池技术

磺酰胺衍生物,包括N-((1-(3,4-二氟苯基)-1H-四唑-5-基)甲基)丙烷-1-磺酰胺,在燃料电池技术材料的开发中发挥作用。例如,研究含有氟烯基团的磺化聚芳醚砜嵌段共聚物显示出在燃料电池中使用的有希望的结果。这些材料表现出高质子传导率和机械性能,表明基于磺酰胺的化合物可以促进燃料电池膜的进步,提高能源效率和可持续性(Bae, Miyatake, & Watanabe, 2009)。

环境科学

在环境科学领域,关于全氟烷基磺酰胺(PFASs)的研究 - 与更广泛的磺酰胺家族相关 - 探讨它们在室内和室外空气中的浓度和相分配。这项研究提供了关于这些化合物的来源、传输机制和环境命运的见解。了解磺酰胺衍生物的环境影响,包括它们潜在的降解产物,对评估和减轻与它们广泛使用相关的风险至关重要(Shoeib et al., 2004)。

作用机制

Target of action

Sulfonamides, which this compound is a derivative of, are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth . .

Mode of action

The mode of action would depend on the specific target of the compound. If it acts like other sulfonamides, it might bind to the active site of an enzyme and inhibit its function .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it acts like other sulfonamides, it could affect the folic acid synthesis pathway .

属性

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N5O2S/c1-2-5-21(19,20)14-7-11-15-16-17-18(11)8-3-4-9(12)10(13)6-8/h3-4,6,14H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIONQBLHURZAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)

![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)